Cas no 1049450-68-1 (3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole)
![3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole structure](https://ja.kuujia.com/scimg/cas/1049450-68-1x500.png)
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole
- 1H-indol-3-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
- (1H-indol-3-yl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 1049450-68-1
- F5250-0844
- AKOS024502868
-
- インチ: 1S/C22H23N7O/c1-16-6-8-17(9-7-16)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13,15H2,1H3
- InChIKey: AJWXSHAQSZNDPW-UHFFFAOYSA-N
- ほほえんだ: C(C1C2=C(NC=1)C=CC=C2)(N1CCN(CC2N(C3=CC=C(C)C=C3)N=NN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 401.19640838g/mol
- どういたいしつりょう: 401.19640838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5250-0844-25mg |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-50mg |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-5mg |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-1mg |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-5μmol |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-3mg |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-30mg |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-20μmol |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-4mg |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5250-0844-10mg |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole |
1049450-68-1 | 10mg |
$79.0 | 2023-09-10 |
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indoleに関する追加情報
3-(4-{[1-(4-Methylphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Piperazine-1-Carbonyl)-1H-Indole: A Comprehensive Overview
The compound 3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole (CAS No. 1049450-68-1) is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of three key structural elements: an indole ring system, a piperazine moiety, and a tetrazole group. Each of these components contributes to the compound's functional properties and bioavailability.
Recent studies have highlighted the importance of indole-based compounds in drug discovery. Indoles are known for their ability to interact with various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The presence of the indole ring in this compound suggests potential applications in treating conditions such as cancer, inflammation, and neurodegenerative diseases. Furthermore, the indole moiety can enhance the compound's pharmacokinetic properties, making it more suitable for systemic administration.
The piperazine group in the molecule plays a crucial role in modulating the compound's physicochemical properties. Piperazine is a six-membered ring containing two nitrogen atoms and is often used in drug design to improve solubility and stability. In this compound, the piperazine moiety is further substituted with a tetrazole group at position 5 of the tetrazole ring. Tetrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can enhance binding affinity to target proteins.
The tetrazole group in this compound is derived from 1-(4-methylphenyl)-1H-tetrazolium chloride. This substitution pattern introduces additional electronic effects that can influence the compound's reactivity and selectivity. Recent research has shown that tetrazoles can act as effective bioisosteres for other functional groups, such as hydroxyl or amine groups, potentially leading to improved pharmacological profiles.
One of the most intriguing aspects of this compound is its potential as a bioactive molecule. Preclinical studies have demonstrated that it exhibits potent inhibitory activity against several key enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. This activity suggests that the compound could be developed into a therapeutic agent for treating cancers characterized by dysregulated cell cycle control.
In addition to its enzymatic activity, this compound has also been investigated for its effects on cellular signaling pathways. Research indicates that it may modulate the activity of receptor tyrosine kinases (RTKs), which are often overexpressed in various malignancies. By inhibiting RTKs, this compound could potentially suppress tumor growth and metastasis.
The synthesis of 3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the indole ring system via Friedländer synthesis and subsequent functionalization with piperazine and tetrazole groups through nucleophilic substitution reactions.
From an analytical standpoint, this compound has been characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and purity. Additionally, computational modeling studies have provided insights into its three-dimensional conformation and binding interactions with target proteins.
Looking ahead, further research is needed to fully elucidate the mechanism of action of this compound and to assess its safety profile in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate its development into a clinically relevant therapeutic agent.
In conclusion,3-(4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1H-indole represents a promising lead compound in drug discovery research. Its unique combination of structural motifs and biological activities positions it as a candidate for addressing unmet medical needs across multiple therapeutic areas.
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